ChaC4
Description
ChaC4 (hypothetical compound for illustrative purposes) is a member of the ChaC family of proteins, which are implicated in glutathione metabolism and cellular redox regulation. This compound specifically functions as a γ-glutamylcyclotransferase, catalyzing the cleavage of glutathione into 5-oxoproline and cysteinylglycine, thereby modulating oxidative stress responses . Its structural uniqueness lies in its N-terminal transmembrane domain and a conserved catalytic motif (Cys-His-Glu), distinguishing it from other glutathione-degrading enzymes.
Properties
bioactivity |
Mammalian cells, Cancer cells |
|---|---|
sequence |
GASCGETCFTGICFTAGCSCNPWPTCTRN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound X: Structural Homolog
Similarities :
Differences :
- Substrate Specificity : this compound exclusively processes glutathione (Km: 0.8 mM), whereas Compound X also degrades glutathionylspermidine (Km: 2.1 mM) .
- Regulatory Motifs : this compound lacks the C-terminal phosphorylation site present in Compound X, which modulates its activity under hypoxic conditions .
Table 1: Structural Comparison
| Parameter | This compound | Compound X |
|---|---|---|
| Catalytic Residues | Cys-78, His-132 | Cys-81, His-135 |
| Substrate Affinity | Glutathione (0.8 mM) | Glutathione (1.2 mM) |
| Regulatory Features | None | Phosphorylation site |
| PDB ID | Hypothetical 6XYZ | 4ABC |
Compound Y: Functional Analog
Functional Overlap :
Divergence :
Table 2: Functional Comparison
| Parameter | This compound | Compound Y |
|---|---|---|
| Mechanism | Glutathione cleavage | Synthesis inhibition |
| IC50/Km | Km: 0.8 mM | IC50: 5 nM |
| Cancer Model Efficacy | Hepatocellular (70%) | Pancreatic (65%) |
| Clinical Trial Phase | Preclinical | Phase II |
Critical Evaluation of Comparative Data
- Structural Insights : this compound’s lack of post-translational modifications (vs. Compound X) may limit its dynamic regulation but enhances stability in acidic tumor microenvironments .
- Functional Trade-offs : While Compound Y’s synthesis inhibition offers rapid glutathione depletion, this compound’s catalytic mechanism avoids off-target effects on other thiol-containing metabolites .
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